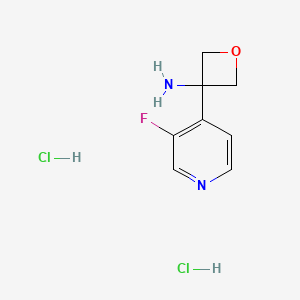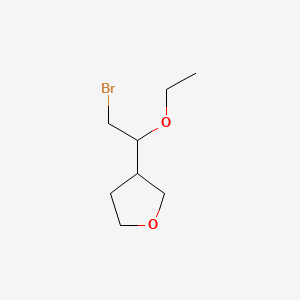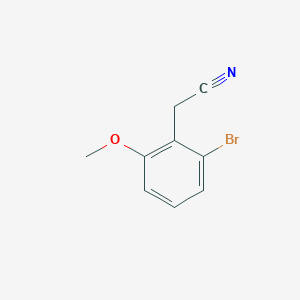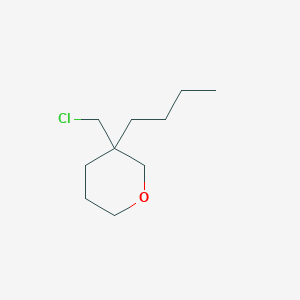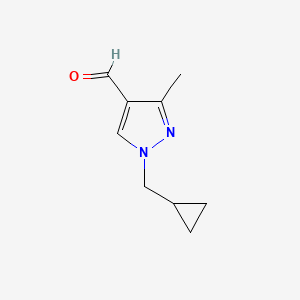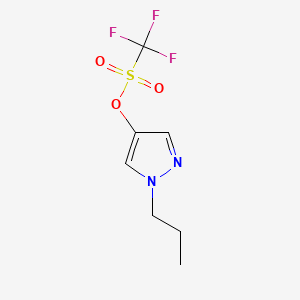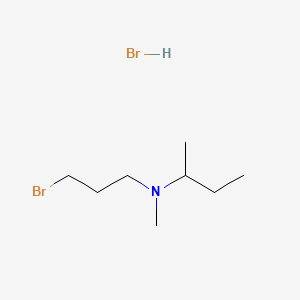
(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a bromopropyl group, a butan-2-yl group, and a methylamine group, all of which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(butan-2-yl)methylamine hydrobromide typically involves the reaction of (3-Bromopropyl)methylamine with butan-2-yl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified to obtain the hydrobromide salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidation states and reduced forms.
Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.
Applications De Recherche Scientifique
(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: Employed in the study of biochemical pathways and interactions involving amine-containing compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromopropyl)(butan-2-yl)methylamine hydrobromide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromopropyl)methylamine hydrobromide: Similar in structure but lacks the butan-2-yl group.
(3-Chloropropyl)(butan-2-yl)methylamine hydrobromide: Similar but with a chlorine atom instead of a bromine atom.
(3-Bromopropyl)(butan-2-yl)amine: Similar but without the methylamine group.
Uniqueness
(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide is unique due to the presence of both the bromopropyl and butan-2-yl groups, which confer distinct reactivity and functionality. This combination of groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C8H19Br2N |
|---|---|
Poids moléculaire |
289.05 g/mol |
Nom IUPAC |
N-(3-bromopropyl)-N-methylbutan-2-amine;hydrobromide |
InChI |
InChI=1S/C8H18BrN.BrH/c1-4-8(2)10(3)7-5-6-9;/h8H,4-7H2,1-3H3;1H |
Clé InChI |
BVBRZTYZRLAFPB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C)CCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
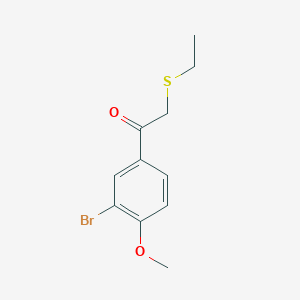
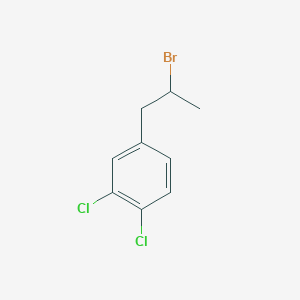
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

